N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide
Description
N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyridine ring substituted with a dimethylamino group and a pyrazole ring substituted with a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-11-12-19-23(13)15-9-7-14(8-10-15)18(24)21-16-5-4-6-17(20-16)22(2)3/h4-12H,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJUPJUDPRZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of 4-(5-methylpyrazol-1-yl)benzoic acid. This can be achieved through the reaction of 4-bromobenzoic acid with 5-methylpyrazole in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki coupling conditions.
-
Coupling with Pyridine Derivative: : The next step involves the coupling of the synthesized 4-(5-methylpyrazol-1-yl)benzoic acid with 6-(dimethylamino)pyridin-2-amine. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent such as dichloromethane.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group in the benzamide moiety to an amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide has several scientific research applications:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. It can be used in studies involving enzyme inhibition or receptor binding.
-
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.
-
Industry: : Utilized in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole and benzamide moieties can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[6-(dimethylamino)pyridin-2-yl]-4-(5-methylpyrazol-1-yl)benzamide: Unique due to the specific combination of functional groups.
N-(pyridin-2-yl)-4-(pyrazol-1-yl)benzamide: Lacks the dimethylamino group, which may alter its biological activity.
N-[6-(dimethylamino)pyridin-2-yl]-4-(pyrazol-1-yl)benzamide: Lacks the methyl group on the pyrazole ring, potentially affecting its chemical reactivity and biological interactions.
Uniqueness
The presence of both the dimethylamino group and the methyl-substituted pyrazole ring in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds. These functional groups enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
